Solvent Red 172
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68239-61-2 |
|---|---|
Molecular Formula |
C21H13Br2NO3 |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
1-(2,6-dibromo-4-methylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13Br2NO3/c1-10-8-13(22)19(14(23)9-10)24-15-6-7-16(25)18-17(15)20(26)11-4-2-3-5-12(11)21(18)27/h2-9,24-25H,1H3 |
InChI Key |
GUTWGLKCVAFMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)Br |
Other CAS No. |
68239-61-2 |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
Established Synthetic Routes to Solvent Red 172 (e.g., Condensation Reactions)
The primary and most well-documented method for synthesizing this compound is through a condensation reaction. worlddyevariety.com This process involves the reaction of two key intermediates: 1-Chloro-4-hydroxyanthracene-9,10-dione and 2,6-Dibromo-4-methylbenzenamine. worlddyevariety.com
The condensation reaction joins these two molecules, forming the larger, more complex structure of this compound. This method is a cornerstone of its production, providing a reliable pathway to the desired dye molecule.
An alternative, though less commonly cited, preparation method involves a multi-step process starting with the reaction of mercury nitrite (B80452) and formaldehyde (B43269) to create an intermediate. This intermediate then undergoes decarboxylation, acylation, and a final coupling reaction to yield this compound.
Advanced Synthesis Strategies for Enhanced Properties
Research into the synthesis of solvent dyes, including those structurally related to this compound, is ongoing with a focus on developing methods that offer improved properties such as enhanced lightfastness, thermal stability, and solubility in various organic solvents. While specific advanced strategies for this compound are not extensively detailed in publicly available literature, general advancements in dye synthesis can be applied.
One area of exploration is the use of microwave-assisted synthesis. This technique can accelerate reaction times and, in some cases, lead to higher yields and purer products compared to traditional heating methods. nih.gov For azo dyes, a different class of colorants, microwave-assisted synthesis has been shown to be a sustainable method for producing unsymmetrical dyes by coupling nitroarenes with aromatic amines in a single step. nih.gov Such innovative approaches could potentially be adapted for the synthesis of anthraquinone (B42736) dyes like this compound to improve efficiency.
Another advanced strategy involves the use of novel catalytic systems. For instance, the direct oxidation of aromatic amines using transition metal catalysts like copper and palladium has been shown to be a green and promising method for forming aromatic azo compounds. mdpi.com While this is for a different dye class, the principle of using advanced catalysts to drive reactions more efficiently and with greater control could be applied to the synthesis of this compound.
Industrial Production Processes and Optimization
On an industrial scale, the production of this compound is focused on efficiency, cost-effectiveness, and product quality. Manufacturers aim for high purity and consistent color shade in their products. hermetachem.com The process generally involves large-scale reactors where the condensation reaction between 1-Chloro-4-hydroxyanthracene-9,10-dione and 2,6-Dibromo-4-methylbenzenamine is carried out. worlddyevariety.com
Optimization of industrial production often involves several key factors:
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize the formation of by-products.
Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and the final product, influencing reaction rates and ease of purification.
Catalyst Efficiency: If a catalyst is used, its activity, selectivity, and lifespan are critical for an economically viable process.
Purification: After the reaction, the crude dye must be purified to remove unreacted starting materials and by-products. This is often achieved through filtration, washing, and drying processes. google.com
The final product is typically a powder that is then sold to various industries for use in coloring plastics like polystyrene (PS) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), as well as in inks and other applications. hermetachem.commade-in-china.com
Green Chemistry Approaches in Solvent Dye Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dyes to reduce the environmental impact of their production. While specific green chemistry applications for this compound are not widely reported, general trends in the dye industry point towards more sustainable practices.
Key green chemistry approaches relevant to solvent dye synthesis include:
Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (such as CO2), or ionic liquids. orientjchem.orgmedcraveonline.com Supercritical carbon dioxide, for example, is a non-toxic, non-flammable, and recyclable solvent that can be used in dyeing processes, eliminating the need for water and energy-intensive drying steps. medcraveonline.com
Catalysis: Employing catalysts to enable more efficient reactions with higher atom economy, reducing the amount of waste generated. medcraveonline.com For example, the use of magnetic solid acid catalysts has been shown to be an environmentally friendly approach for the synthesis of azo dyes. rsc.org
Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources to reduce reliance on petrochemicals. medcraveonline.com
Energy Efficiency: Developing synthetic routes that can be carried out at ambient temperature and pressure to reduce energy consumption. medcraveonline.com
Waste Minimization: Designing processes that produce minimal waste and where by-products can be recycled or are non-toxic. orientjchem.org
These green chemistry principles offer a pathway to more sustainable manufacturing of solvent dyes, including this compound, by reducing the environmental footprint associated with their production.
Spectroscopic and Advanced Analytical Characterization of Solvent Red 172
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of Solvent Red 172. These techniques provide detailed information on the compound's functional groups, electronic transitions, and molecular mass, which collectively confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. While specific, publicly available experimental spectra for this compound are limited, the expected chemical shifts can be predicted based on its well-defined structure: 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxyanthracene-9,10-dione. worlddyevariety.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the anthraquinone (B42736) and phenyl rings would appear in the downfield region (typically 6.5-8.5 ppm). The single methyl group (-CH₃) attached to the phenyl ring would produce a singlet in the upfield region (around 2.0-2.5 ppm). The protons of the amine (N-H) and hydroxyl (O-H) groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would be characterized by signals for the carbonyl carbons (C=O) of the quinone system in the highly deshielded region (180-190 ppm). The numerous sp² carbons of the aromatic rings would generate a complex series of signals between 110 and 160 ppm. The sp³ carbon of the methyl group would be found in the upfield region (around 20-30 ppm).
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 |
| ¹H | Amine (N-H) | Variable, broad |
| ¹H | Hydroxyl (O-H) | Variable, broad |
| ¹H | Methyl (Ar-CH₃) | 2.0 - 2.5 |
| ¹³C | Carbonyl (C=O) | 180 - 190 |
| ¹³C | Aromatic/Olefinic (C=C) | 110 - 160 |
| ¹³C | Methyl (-CH₃) | 20 - 30 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational bands include a broad absorption for the O-H stretch of the hydroxyl group and a sharp to medium band for the N-H stretch of the secondary amine, both typically appearing in the 3200-3600 cm⁻¹ region. The carbonyl (C=O) groups of the anthraquinone core would produce strong, sharp absorption peaks around 1620-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. Other significant peaks would include those for C-N, C-O, and C-Br stretching, as well as aromatic C-H bending vibrations.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3600 | Stretching | O-H (hydroxyl), N-H (amine) |
| 3000 - 3100 | Stretching | Aromatic C-H |
| 2850 - 2960 | Stretching | Methyl C-H |
| 1620 - 1680 | Stretching | Quinone C=O |
| 1450 - 1600 | Stretching | Aromatic C=C |
| 1200 - 1350 | Stretching | C-N |
| 500 - 600 | Stretching | C-Br |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is directly related to its color. The extended π-conjugated system of the anthraquinone core in this compound acts as a chromophore, responsible for its color. The compound is described as having a brilliant blue-light red color, which indicates strong absorption of light in the green-yellow portion of the visible spectrum, approximately between 500 and 580 nm. worlddyevariety.commsu.edu
The exact position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govslideshare.net Polar solvents can interact differently with the ground and excited states of the dye molecule, causing shifts in the λmax to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. slideshare.net182.160.97 Quantitative analysis using UV-Vis spectroscopy relies on the Beer-Lambert law, which correlates absorbance with concentration. ubbcluj.ro
| Property | Description |
|---|---|
| Chromophore | Substituted Anthraquinone |
| Observed Color | Brilliant Blue-light Red worlddyevariety.com |
| Expected λmax | ~500 - 580 nm |
| Key Influencing Factor | Solvent Polarity (Solvatochromism) nih.govslideshare.net |
Raman and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides vibrational information complementary to FTIR and is particularly useful for analyzing symmetric non-polar bonds and aromatic systems. For anthraquinone-based dyes like this compound, prominent Raman signals are expected from the stretching vibrations of the quinone C=O groups and the C=C bonds of the aromatic rings. polimi.itresearchgate.net
A significant challenge in the Raman analysis of dyes is intense fluorescence that can obscure the weaker Raman signals. polimi.it Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that overcomes this limitation. nih.gov By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude, while the fluorescence is quenched. nih.govspiedigitallibrary.org This makes SERS a highly sensitive and specific method for the identification of dyes, even in complex matrices or from microscopic samples, such as those found in historical artworks. nih.govspiedigitallibrary.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a definitive technique for determining the molecular weight and elemental formula of a compound. For this compound (C₂₁H₁₃Br₂NO₃), the calculated monoisotopic mass is 484.9262 g/mol , while the average molecular weight is 487.14 g/mol . worlddyevariety.com
A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion ([M]⁺). The presence of two bromine atoms results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. msu.edu
Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can be used to study the fragmentation pathways. nih.gov For this compound, fragmentation would likely involve the loss of the methyl radical (-CH₃) from the phenyl ring and cleavage of the C-N bond linking the two aromatic systems. msu.eduresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. researchgate.net
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₂₁H₁₃Br₂NO₃ worlddyevariety.com |
| Molecular Weight | 487.14 g/mol worlddyevariety.com |
| Molecular Ion Signature | Characteristic 1:2:1 isotopic pattern for [M]⁺, [M+2]⁺, [M+4]⁺ due to two Br atoms. msu.edu |
| Expected Fragmentation | Loss of methyl radical (-CH₃), cleavage of C-N amine bridge, fragmentation of the anthraquinone core. msu.edunih.govresearchgate.net |
| Common Ionization Technique | Electrospray Ionization (ESI) nih.gov |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of synthetic dyes due to its high resolution and efficiency. mdpi.comlmaleidykla.lt
A typical setup for the analysis of this compound would involve a Reversed-Phase HPLC (RP-HPLC) system. acs.org The separation would be performed on a C18 stationary phase, which is effective for retaining nonpolar to moderately polar compounds. A gradient elution program, where the mobile phase composition is changed over time, would likely be employed for optimal separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, which may be buffered. mdpi.comacs.org
Detection is commonly achieved using a UV-Vis or a more advanced Diode Array Detector (DAD), which can monitor the elution profile at multiple wavelengths simultaneously. clu-in.org For unequivocal identification and structural confirmation of the separated peaks, the HPLC system can be coupled to a mass spectrometer (LC-MS), a powerful hyphenated technique that combines the separation power of HPLC with the detection specificity of MS. researchgate.netresearchgate.net
| Parameter | Typical Method |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) mdpi.com |
| Mode | Reversed-Phase (RP) acs.org |
| Stationary Phase (Column) | C18 (Octadecylsilane) acs.org |
| Mobile Phase | Gradient of Acetonitrile and Water/Aqueous Buffer mdpi.com |
| Detector | UV-Visible / Diode Array Detector (DAD) or Mass Spectrometry (MS) researchgate.netclu-in.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of synthetic dyes, including azo dyes like this compound. frontiersin.orgclu-in.org Its versatility allows for the separation of non-volatile and thermally unstable compounds, which is a characteristic of many dyes. epa.gov The most common configuration for dye analysis is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture. frontiersin.orgbioline.org.br
In the analysis of azo dyes, the mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic solvents such as methanol (B129727) or acetonitrile. bioline.org.br A gradient elution, where the solvent composition is changed over time, is frequently employed to achieve optimal separation of multiple components in a mixture. itesm.mx For the detection of this compound and related compounds, Diode-Array Detectors (DAD) or UV-Vis detectors are commonly used, allowing for spectral confirmation of the separated peaks. frontiersin.orgresearchgate.net More advanced systems couple HPLC with mass spectrometry (MS), such as HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry), which provides high sensitivity and structural elucidation of the analytes. researchgate.net For instance, a study on daylight fluorescent paints successfully identified Solvent Yellow 172, a structurally related dye, using an HPLC–HR-ESI–MS/MS system. researchgate.net
Table 1: Typical HPLC Parameters for Azo Dye Analysis
| Parameter | Description | Common Settings for Azo Dyes |
|---|---|---|
| Stationary Phase | The solid material in the column that separates the analytes. | RP-C18 (Reversed-Phase) nih.govmdpi.com |
| Mobile Phase | The solvent that moves the analytes through the column. | Acetonitrile, Methanol, Water, Ammonium Acetate Buffer frontiersin.orgbioline.org.br |
| Elution Mode | The process of passing the mobile phase through the column. | Isocratic or Gradient Elution itesm.mxnih.gov |
| Detector | The component that detects the analytes as they exit the column. | Diode-Array Detector (DAD), UV-Vis, Mass Spectrometry (MS) frontiersin.orgresearchgate.netresearchgate.net |
| Column Temperature | Controlled temperature to ensure reproducible results. | Ambient to 40 °C nih.gov |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is generally not the primary method for the analysis of intact azo dyes like this compound. This is because most dyes are non-volatile and thermally labile, meaning they decompose at the high temperatures required for GC analysis. epa.gov Therefore, GC/MS techniques are often unsuitable for the direct analysis of these compounds. epa.gov
However, GC coupled with Mass Spectrometry (GC-MS) plays a crucial role in the analysis of the degradation products of azo dyes. Azo dyes can be broken down into smaller, more volatile molecules, such as aromatic amines, through reductive cleavage of the azo bond (-N=N-). researchgate.net These degradation products can then be analyzed by GC-MS. For example, a study on the degradation of the textile dye C.I. Reactive Blue 172 (RB 172) used GC-MS to identify the low molecular weight metabolites formed after the decolorization process. researchgate.net The analysis identified compounds like 4-(ethenylsulfonyl) aniline (B41778) and 1-amino-1-(4-aminophenyl) propan-2-one, confirming the breakdown of the original dye structure. researchgate.net This indirect approach is vital for studying the environmental fate and potential toxicity of azo dyes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of mixtures, including azo dyes. asianpubs.orgslideshare.net It operates on the principle of separating components based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). slideshare.netlibretexts.org
For the analysis of azo dyes, a small spot of the sample is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. libretexts.org As the solvent moves up the plate via capillary action, it carries the dye components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. libretexts.org This results in the separation of the mixture into distinct spots. nih.gov The position of each spot is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. slideshare.net
Visualization of the separated spots for colored compounds like this compound is straightforward, but for colorless degradation products, UV light or chemical staining reagents may be required. nih.govsarponggroup.com TLC is widely used for reaction monitoring, purity checking, and preliminary identification of dyes in various products. asianpubs.orgchemsociety.org.ng
Table 2: Key Aspects of TLC for Azo Dye Analysis
| Feature | Description |
|---|---|
| Principle | Separation based on differential adsorption and solubility between stationary and mobile phases. libretexts.org |
| Stationary Phase | Typically silica gel or alumina (B75360) coated on a glass or plastic plate. asianpubs.orglibretexts.org |
| Mobile Phase | A single solvent or a mixture of solvents (e.g., n-propanol, methanol, ethyl acetate). nih.gov |
| Analysis Type | Primarily qualitative, used for identification via Rf values. slideshare.net |
| Applications | Screening, purity assessment, and identification of dyes and their degradation products. asianpubs.orgchemsociety.org.ng |
Advanced Extraction and Sample Preparation Techniques for this compound Analysis
Prior to instrumental analysis, this compound must be efficiently extracted from its matrix (e.g., food, textiles, or environmental samples) and purified to remove interfering substances. Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, speed, and reduced solvent consumption.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. bioline.org.briranarze.ir It is particularly effective for cleaning up complex matrices before HPLC analysis. frontiersin.org The principle involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences pass through. The analyte is then eluted with a small volume of a suitable solvent. iranarze.ir
For azo dyes, various sorbents can be used, including non-polar C18, polyamide, and aminopropyl-modified silica. bioline.org.briranarze.ir The choice of sorbent and elution solvents is critical and depends on the chemical structure of the dye and the sample matrix. iranarze.ir For example, C18 cartridges are commonly used for retaining water-soluble dyes from aqueous solutions, which are then eluted with solvents like methanol or an ammonia-ethanol mixture. researchgate.netiranarze.ir SPE is valued for its ability to significantly reduce matrix effects, leading to cleaner chromatograms and more accurate quantification. frontiersin.orgacs.org
Liquid-Liquid Microextraction (LLME) and Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of traditional liquid-liquid extraction that is known for its simplicity, speed, and high enrichment factors. labc.demdpi.commdpi.com The method is based on a ternary solvent system. mdpi.com A mixture containing a small volume of an appropriate extraction solvent (immiscible in water) and a disperser solvent (miscible in both water and the extraction solvent, like acetonitrile or acetone) is rapidly injected into the aqueous sample. labc.demdpi.com This creates a cloudy solution or emulsion, where fine droplets of the extraction solvent are dispersed throughout the sample, providing a large surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. labc.denih.gov
Following extraction, the mixture is centrifuged to separate the fine droplets of the extraction solvent, which contains the concentrated analyte. This small volume is then collected for analysis. labc.de DLLME offers significant advantages, including very low consumption of organic solvents, speed, and high recovery rates. labc.demdpi.com It has been successfully applied to the extraction of various organic compounds, and its principles are applicable for the pre-concentration of dyes like this compound from aqueous samples. nih.govmdpi.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. scirp.orgresearchgate.net A fluid becomes supercritical when it is heated and pressurized above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. scirp.org Supercritical CO2 is an excellent solvent for non-polar to moderately polar compounds, is non-toxic, non-flammable, and can be easily removed from the extract by simply reducing the pressure. researchgate.netacs.org
SFE has been applied to the extraction of azo dyes from solid matrices like leather and textiles. researchgate.netnih.gov The solvating power of supercritical CO2 can be tuned by adjusting the pressure and temperature. acs.org For more polar dyes, the efficiency of SFE can be enhanced by adding a small amount of a polar co-solvent or modifier, such as methanol or ethanol, to the supercritical CO2. acs.org SFE is considered an environmentally friendly alternative to conventional solvent extraction methods. researchgate.netnih.gov
Table 3: Comparison of Advanced Extraction Techniques
| Technique | Principle | Key Advantages | Typical Application for Dyes |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. iranarze.ir | High selectivity, significant reduction of matrix interference. frontiersin.orgacs.org | Cleanup of food, beverage, and water samples prior to HPLC. researchgate.netiranarze.ir |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample. labc.de | Fast, low solvent use, high enrichment factor. labc.demdpi.com | Pre-concentration of dyes from aqueous environmental samples. mdpi.com |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. scirp.org | "Green" solvent, tunable selectivity, easy solvent removal. researchgate.netacs.org | Extraction of dyes from solid matrices like leather and polymers. researchgate.netnih.gov |
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two prominent green extraction techniques that have demonstrated high efficiency for recovering colorants and other bioactive compounds from various solid matrices. nih.govencyclopedia.pub Their application is particularly relevant for the analysis of azo dyes like this compound.
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.govnih.gov This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. The mechanical effects of cavitation disrupt the matrix structure, fragmenting cell walls and increasing the surface area for solvent penetration, thereby enhancing mass transfer of the target analyte into the solvent. nih.govmdpi.com UAE is noted for its efficiency at lower operating temperatures, which is beneficial for thermally sensitive compounds. sapub.org Key parameters influencing UAE efficiency include ultrasonic power and frequency, extraction time, temperature, and the choice of solvent. sapub.orgunusida.ac.id Studies on natural colorants have shown that UAE can significantly improve extraction yields compared to conventional methods like maceration. mdpi.comresearchgate.net For instance, UAE of natural dyes from Cocos nucifera resulted in a significant improvement in the yield of the colorant. researchgate.netscientific.net
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the extraction solvent and the sample material directly and rapidly. scielo.org.pe The mechanism is based on the interaction of microwaves with polar molecules, causing rapid heating through dipole rotation and ionic conduction. biochemjournal.commdpi.com This generates a significant pressure gradient inside the matrix, leading to the rupture of its structure and the enhanced release of target compounds into the solvent. biochemjournal.comifremer.fr MAE is characterized by reduced extraction times and lower solvent consumption compared to traditional methods like Soxhlet extraction. anton-paar.comthaiscience.info Important parameters for MAE include microwave power, temperature, extraction time, and the solvent-to-solid ratio. biochemjournal.commdpi.com The choice of solvent is critical, as its dielectric properties determine its ability to absorb microwave energy and heat efficiently. mdpi.com
The performance of UAE is often comparable to MAE and generally superior to conventional extraction techniques. researchgate.net Both methods represent a significant advancement in sample preparation for the analysis of dyes, offering faster, more efficient, and more environmentally friendly alternatives. nih.gov
Table 1: Comparison of UAE and MAE for Azo Dye Extraction
| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
|---|---|---|
| Principle | Acoustic cavitation, mechanical disruption. nih.govmdpi.com | Dielectric heating, thermal-induced pressure. biochemjournal.commdpi.com |
| Extraction Time | Short (minutes). sapub.orgugm.ac.id | Very short (minutes). ifremer.franton-paar.com |
| Temperature | Operates at lower temperatures, suitable for thermolabile compounds. sapub.org | Can reach high temperatures, increasing extraction efficiency. biochemjournal.com |
| Solvent Choice | Less dependent on solvent polarity. | Highly dependent on the dielectric properties of the solvent. mdpi.com |
| Efficiency | High yields, significant improvement over conventional methods. researchgate.netscientific.net | High yields, often higher than UAE for certain compounds. scielo.org.pemdpi.com |
| Key Parameters | Power, frequency, time, temperature, solvent type. sapub.orgunusida.ac.id | Power, temperature, time, solvent-to-solid ratio. biochemjournal.commdpi.com |
Application of Deep Eutectic Solvents (DESs) and Ionic Liquids in Extraction
The development of neoteric solvents, such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs), has opened new avenues for efficient and green extraction processes. mdpi.comscielo.brmfa.org These solvents are increasingly being explored for the extraction of dyes from various samples, including wastewater. mdpi.commdpi.com
Ionic Liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. mdpi.com They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable polarity, making them attractive alternatives to volatile organic solvents. researchgate.netacs.org The extraction mechanism of dyes using ILs often involves anion exchange, hydrogen bonding, or hydrophobic interactions. researchgate.netacs.org For instance, imidazolium-based ILs have been successfully used for the liquid-liquid extraction of anionic azo dyes from aqueous solutions, with extraction efficiencies strongly influenced by the pH of the aqueous phase and the alkyl chain length of the IL's cation. researchgate.netacs.orgtandfonline.com The choice of the cation and anion pair allows for the design of task-specific ILs optimized for the extraction of particular analytes. mdpi.com
Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, carboxylic acids, or polyols. nih.govikm.org.my These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov DESs share many advantages with ILs but are often cheaper, easier to prepare, and more biodegradable. ikm.org.my The extraction of dyes using DESs is driven by mechanisms such as hydrogen bonding and π-π interactions between the solvent components and the dye molecules. For example, DESs composed of thymol (B1683141) and organic acids have shown high extraction efficiencies (over 90%) for the azo dye Congo Red from water. Hydrophobic DESs have also been developed to overcome the challenge of extracting analytes from aqueous samples. ikm.org.mybohrium.com
The combination of these advanced solvents with modern extraction techniques like UAE further enhances extraction efficiency, creating synergistic green methods for sample preparation. ajgreenchem.comnih.govfrontiersin.org
Table 2: Examples of Ionic Liquid Systems for Azo Dye Extraction
| Ionic Liquid | Target Dye(s) | Extraction Efficiency | Reference(s) |
|---|---|---|---|
| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | Methyl Orange, Eosin Yellow | 85-99% | acs.org |
| 1-Octyl-3-methylimidazolium hexafluorophosphate ([C8mim][PF6]) | Methyl Orange, Eosin Yellow | ~100% for Eosin Yellow | acs.org |
| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Acid Blue 113, Acid Red 115 | 98% | mdpi.com |
| Tricaprylmethylammonium thiocyanate | Acid Dyes | 89% | mdpi.com |
Table 3: Examples of Deep Eutectic Solvent Systems for Dye Extraction
| DES Components (HBA:HBD) | Molar Ratio | Target Dye(s) | Extraction Efficiency | Reference(s) |
|---|---|---|---|---|
| Choline chloride:Phenol | 1:2 | Crystal Violet | 99% | ajgreenchem.com |
| Choline chloride:Urea | 1:2 | Congo Red | 98% | ajgreenchem.com |
| Choline chloride:Glycolic acid | 1:1 | Eriochrome Black T | 90% | researchgate.net |
| Thymol:Octanoic acid | 1:1 | Congo Red | >90% | |
| Methyltrioctylammonium chloride:Alkali lignin | Various | Sudan Red I | up to 98.62% | bohrium.com |
Photophysical Properties and Photostability Mechanisms of Solvent Red 172
Electronic Structure and Excited State Dynamics
The electronic structure of a dye like Solvent Red 172 is fundamental to its interaction with light. Upon absorbing light, the molecule transitions from its electronic ground state to an excited state. The subsequent processes, collectively known as excited-state dynamics, determine the dye's photophysical characteristics, such as fluorescence and susceptibility to degradation.
The behavior of molecules in their excited state is governed by the movement of nuclei. acs.org After excitation, the molecule, initially at its equilibrium geometry, is elevated to an excited-state potential energy surface. acs.org Transitions between electronic states of the same spin multiplicity are termed internal conversion, while those between states of different spin multiplicity are known as intersystem crossing. acs.org
Computational methods, such as quantum-chemical calculations, are employed to understand the electronic structure and excited-state dynamics. acs.orgresearchgate.netresearchgate.net These calculations can model the effects of the solvent and vibrational motions on the electronic properties of the molecule. acs.orgresearchgate.net For instance, in similar chromophores, theoretical calculations have been used to analyze photophysical properties, revealing how the solvent environment can significantly affect absorption and emission bands. researchgate.net The dynamics in the excited state, including torsional deformations, can lead to radiationless decay channels, influencing the fluorescence lifetime and quantum yield. researchgate.net
Photobleaching and Photodegradation Pathways
Photobleaching, the irreversible loss of color or fluorescence of a dye, is a result of photodegradation. Light exposure can trigger chemical reactions that alter the molecular structure of the dye, leading to non-colored or non-fluorescent products. rsc.org These reactions can be influenced by various factors, including the presence of oxygen and the surrounding environment. rsc.org
Role of Molecular Oxygen in Photodegradation
Molecular oxygen (O₂) often plays a significant role in the photodegradation of organic dyes. rsc.orgnih.gov In the presence of light and a photosensitizer, ground-state triplet oxygen can be converted to the highly reactive singlet oxygen. heraldopenaccess.us This singlet oxygen is a powerful electrophile that can react with electron-rich molecules, leading to their degradation. heraldopenaccess.us
The photodegradation of some dyes involves both photo-oxidation and photoreduction processes. nii.ac.jp Under aerobic conditions (in the presence of oxygen), Type II photo-oxidation often predominates. nii.ac.jp The presence of oxygen can also suppress photoreduction by intercepting electrons from the excited dye molecule. nii.ac.jp The formation of superoxide (B77818) radical ions is another pathway that can influence the photostability of organic materials. rsc.org For some fluorescent proteins, minimizing the access of molecular oxygen to the chromophore has been shown to decrease the rate of photobleaching. nih.gov
Influence of Solvent Environment and pH on Photostability
The solvent environment can significantly impact the photostability of a dye. researchgate.net The polarity of the solvent can affect the dye's photophysical properties, such as absorption and emission spectra, and can influence the rates of photolytic reactions. researchgate.netrsc.orgbeilstein-journals.orgnih.gov For instance, the rate of photolysis of some compounds has been observed to be affected by the dielectric constant of the solvent, suggesting the involvement of polar intermediates. beilstein-journals.orgnih.gov In some cases, a red shift in the absorption spectrum is observed with increasing solvent polarity. science.gov The interaction between the dye and the solvent can also lead to fluorescence quenching. researchgate.net
The pH of the solution is another critical factor that can affect the photostability of dyes. beilstein-journals.orgnih.gov The degradation of some dyes is significantly enhanced at a specific pH. For example, the photodegradation of certain anionic dyes is more efficient at alkaline pH. rsc.org The pH can influence the surface charge of photocatalysts and the electrostatic interactions between the catalyst, solvent molecules, and the dye, thereby affecting the degradation rate. opensciencepublications.com For some compounds, the nature of the photoproducts formed during degradation is also dependent on the pH of the medium. beilstein-journals.orgnih.gov
Strategies for Photostability Enhancement in Material Matrices
Enhancing the photostability of dyes within material matrices is crucial for their practical application. Various strategies can be employed to protect the dye from photodegradation.
Incorporation of UV Absorbers and Antioxidants
A common strategy to improve the light stability of dyes is the incorporation of UV absorbers and antioxidants into the material matrix. researchgate.netepo.orglinchemical.com UV absorbers are compounds that absorb harmful UV radiation and dissipate it as heat, thereby preventing the dye from being excited and subsequently degrading. nih.gov They can provide broad UVA and UVB coverage. syensqo.com
Antioxidants function by quenching excited states or scavenging free radicals that are formed during the photodegradation process. epo.orglinchemical.com The combination of UV absorbers and hindered amine light stabilizers (HALS) can be particularly effective, as they work through different mechanisms to protect the polymer and the embedded dye. linchemical.comnih.gov The incorporation of natural antioxidants that also possess UV-blocking properties is another approach to developing photostable materials. mdpi.com
Matrix Effects on Dye Photophysics
The polymer matrix itself can have a significant effect on the photophysics and photostability of an incorporated dye. researchgate.net The rigidity of the matrix can restrict molecular vibrations and rotations of the dye, which can, in turn, affect the rates of non-radiative decay pathways and enhance fluorescence. researchgate.net The interaction between the dye and the polymer matrix can also influence the dye's electronic structure and excited-state dynamics.
Interactive Data Tables
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | This compound | worlddyevariety.com |
| Molecular Structure | Anthraquinone (B42736) | worlddyevariety.com |
| Molecular Formula | C₂₁H₁₃Br₂NO₃ | worlddyevariety.com |
Table 2: Factors Influencing Dye Photodegradation
| Factor | Effect on Photodegradation | Mechanism | Reference |
|---|---|---|---|
| Molecular Oxygen | Often accelerates degradation | Formation of reactive singlet oxygen and superoxide radicals. | rsc.orgheraldopenaccess.usnii.ac.jp |
| Solvent Polarity | Can increase or decrease stability | Alters excited state energies, may stabilize polar intermediates. | researchgate.netbeilstein-journals.orgnih.gov |
| Solution pH | Can significantly alter degradation rate | Affects dye structure, surface charges, and reaction pathways. | beilstein-journals.orgrsc.orgopensciencepublications.com |
Table 3: Strategies for Photostability Enhancement
| Strategy | Description | Mechanism of Action | Reference |
|---|---|---|---|
| UV Absorbers | Additives that absorb UV light. | Competitively absorb damaging UV radiation, dissipating it as heat. | epo.orgnih.govsyensqo.com |
| Antioxidants/HALS | Additives that inhibit oxidation. | Scavenge free radicals and quench excited states. | epo.orglinchemical.comnih.gov |
| Matrix Selection | Choice of the surrounding polymer. | Can provide a rigid environment, limiting degradative molecular motion and acting as a physical barrier. | researchgate.netucf.edu |
Theoretical and Computational Chemistry Studies of Solvent Red 172
Density Functional Theory (DFT) and Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the electronic properties of dye molecules like Solvent Red 172. nextmol.comresearchgate.net These methods model the electronic structure from first principles to predict molecular geometry, orbital energies, and reactivity descriptors.
For a dye molecule, the most critical electronic properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is crucial as it correlates directly with the wavelength of light the molecule absorbs, thus determining its color. DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict these values. ossila.com
The process involves first optimizing the three-dimensional geometry of the this compound molecule to find its most stable energetic conformation. Following optimization, single-point energy calculations are performed to determine the energies of the molecular orbitals. The resulting data provides insight into the molecule's kinetic stability and electrical properties. nextmol.com For instance, the anthraquinone (B42736) core of this compound is a known electron-accepting group, and calculations would likely show the LUMO localized on this part of the molecule. environmentclearance.nic.in
Table 1: Illustrative Data from a DFT Calculation for a Dye Molecule This table is a representative example of the data that would be generated from a DFT analysis of this compound and is not based on published results for this specific compound.
| Calculated Property | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Corresponds to the electron-donating ability of the molecule. |
| LUMO Energy | -3.0 to -2.0 | Corresponds to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | ~2.0 to 3.0 | Determines the primary electronic transition and visible color. A smaller gap leads to absorption at longer wavelengths (redder color). |
| Dipole Moment | Variable (Debye) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nextmol.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics and a "force field" to simulate how a molecule behaves in a system, such as in a solvent or interacting with other molecules.
For this compound, MD simulations could provide critical insights into its conformational dynamics. The molecule has a single bond connecting the 2,6-dibromo-4-methylphenyl group to the anthraquinone core, allowing for rotational freedom. MD simulations would reveal the preferred rotational angles (dihedrals), the energy barriers to rotation, and how these motions are influenced by the surrounding environment. This is crucial for understanding how the molecule packs in a solid state or behaves in solution.
Furthermore, MD is a powerful tool for studying aggregation. Dyes are known to form aggregates in solution, which can significantly alter their properties. Simulations of multiple this compound molecules can predict how they arrange themselves, for example, in parallel or anti-parallel stacks, and what forces (e.g., π–π stacking between the aromatic cores) drive this self-assembly.
Modeling Solvent Effects on Spectroscopic Properties and Reaction Mechanisms
The properties of a dye are highly dependent on its environment, particularly the solvent. Computational chemistry employs several models to account for these effects. These models can be broadly categorized as implicit or explicit.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and spectroscopic properties. For this compound, PCM calculations could predict how its absorption spectrum shifts (solvatochromism) when moved from a non-polar solvent like xylene to a polar one like methanol (B129727).
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This is typically done within an MD or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. While computationally intensive, this method can capture specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules.
These models are essential for accurately predicting reaction mechanisms in solution. For any potential chemical reaction involving this compound, such as degradation or functionalization, computational models can calculate the reaction energy profile, including the transition states, in different solvents to predict how the solvent choice will affect reaction rates and outcomes.
Table 2: Illustrative Solvatochromic Shift Prediction for a Dye This table is a representative example of how solvent effects on absorption maxima would be presented and is not based on published results for this compound.
| Solvent | Dielectric Constant (ε) | Predicted Absorption Max (λmax, nm) |
|---|---|---|
| n-Hexane | 1.88 | 530 |
| Chloroform | 4.81 | 542 |
| Ethanol | 24.5 | 555 |
| Water | 80.1 | 560 |
Prediction of Photophysical and Photochemical Behavior
The interaction of dye molecules with light is central to their function. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their photophysical and photochemical behavior.
By calculating the excited-state energies, TD-DFT can generate a theoretical UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and their intensities (oscillator strengths). For this compound, this would confirm the electronic transitions responsible for its red color.
Beyond simple absorption, these calculations can shed light on the fate of the molecule after it absorbs a photon. This includes:
Fluorescence: Predicting the energy of the emission from the first excited singlet state back to the ground state, which determines the color and likelihood of fluorescence.
Photochemical Reactions: Investigating pathways for light-induced reactions. For example, TD-DFT can be used to locate conical intersections—points where potential energy surfaces of different electronic states cross. These points often act as funnels for rapid, non-radiative decay back to the ground state or can lead to photochemical reactions like isomerization or bond cleavage, which are key pathways for photodegradation. For a molecule like this compound, this could be used to predict its lightfastness by identifying potential degradation pathways.
Applications in Materials Science and Industrial Technologies
Inks, Coatings, and Adhesives
Use in Specialty Adhesives and Waxes
Solvent Red 172 is incorporated into specialty adhesives and wax-based products to impart a distinct and stable red coloration. Its solubility in hydrocarbon-based materials ensures it can be easily blended into the formulations of various waxes, including paraffin (B1166041) and beeswax, as well as oils and lacquers. scilit.comdayglo.in The dye provides a vibrant color without altering the fundamental physical properties of the adhesive or wax. dayglo.in Common applications include the coloring of candles, shoe polish, and other wax coatings. dayglo.indiva-portal.org In adhesives, the dye serves as a coloring agent for product differentiation and identification. scilit.com
Table 1: General Applications of this compound in Adhesives and Waxes
| Application Area | Purpose of Coloration | Examples of Products |
|---|---|---|
| Specialty Adhesives | Product Identification, Branding | Colored Glues, Sealants |
| Waxes | Aesthetic Appeal, Product Differentiation | Candles, Shoe Polish, Wax Coatings |
| Oils & Lacquers | Branding, Identification | Colored Lacquers, Polishes |
Advanced Functional Materials
Beyond simple coloration, this compound and dyes of its class are utilized in the development of advanced functional materials where color and its interaction with light serve a specific technological purpose.
This compound is used as a colorant for various plastic resins that are manufactured into optical components. pylamdyes.com Materials such as acrylics (polymethylmethacrylate or PMMA), polycarbonate, and polystyrene can be colored with this dye before the molding or extrusion process. scilit.compylamdyes.com Its inclusion allows for the production of colored lenses, filters, and transparent sheets with specific light-filtering properties. The dye's good lightfastness ensures that the color of these components remains stable over time, even with exposure to light. scilit.com
The operational principle of some reflective displays, such as electrowetting displays (EWD) and the related electro-fluidic displays (EFD), relies on the manipulation of a colored, non-polar oil layer adjacent to a polar, aqueous solution within a pixel. worlddyevariety.comacs.org The application of an electric field changes the wetting properties of the surface, causing the colored oil to either spread out into a film or contract into a small droplet, thus switching the pixel between a colored and a transparent state. worlddyevariety.com
Organic dyes soluble in non-polar solvents are critical for creating the colored oil phase. researchgate.net Anthraquinone-based dyes, the chemical class to which this compound belongs, have been a subject of research for this application due to their structural properties. researchgate.netum.edu.my The synthesis and evaluation of such dyes are aimed at optimizing color, electro-optical behavior, and the long-term reliability of the display devices. researchgate.net
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitive dye adsorbed onto the surface of a nanocrystalline semiconductor, typically titanium dioxide (TiO₂), to absorb sunlight and initiate the process of converting light into electrical energy. researchgate.net While ruthenium-based complexes have been the most efficient sensitizers, research has explored metal-free organic dyes as lower-cost alternatives. diva-portal.orgiaescore.com
Anthraquinone (B42736) dyes have been investigated as potential photosensitizers in DSSCs due to their strong absorption in the visible spectrum, good photostability, and high molar extinction coefficients. However, research has shown that many anthraquinone dyes exhibit very low power conversion efficiency in DSSC applications. diva-portal.org Studies using transient absorption kinetics and density functional theory (DFT) calculations suggest that the poor performance is due to the strong electron-withdrawing nature of the anthraquinone structure, which suppresses the efficient injection of electrons from the photoexcited dye into the conduction band of the TiO₂ semiconductor. diva-portal.org Despite their promising light-absorption properties, this fundamental limitation in electron transfer has hindered their practical application in DSSC architectures, with reported power conversion efficiencies remaining very low.
Table 2: Research Findings on Anthraquinone Dyes in DSSCs
| Property | Observation for Anthraquinone Dyes | Implication for DSSC Performance |
|---|---|---|
| Light Absorption | Broad and intense absorption spectra in the visible region. | Potentially high light-harvesting capability. |
| Photostability | Generally good photostability. | Good long-term operational stability. |
| Electron Injection | Inefficient electron injection from the dye to the TiO₂ conduction band. diva-portal.org | Low power conversion efficiency (PCE). |
| Core Structure | Strong electron-withdrawing character of the two carbonyl groups. diva-portal.org | Suppresses the necessary electron transfer for current generation. |
Development for Display Technologies (e.g., Electrowetting Displays)
Fuel and Lubricant Coloration for Identification and Standardization
This compound is widely used to color hydrocarbon-based fuels and lubricants for identification, branding, and standardization purposes. iaescore.com Its solubility in non-polar liquids makes it ideal for blending into gasoline, diesel, fuel additives, heating oil, engine oils, and automatic transmission fluids. dayglo.in
The addition of a highly-concentrated colorant like this compound allows for easy visual distinction between different grades or types of fuels and lubricants, which is crucial for preventing misuse. dayglo.in The dye is used in minimal amounts, ensuring that it does not alter the physical or chemical characteristics of the host product. dayglo.in Furthermore, its thermal stability is an advantage in high-temperature applications such as engine lubricants and automatic transmission fluids. dayglo.in Fluorescent versions of solvent dyes are also employed for leak detection in hydraulic and engine systems. dayglo.in
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acrylics (Polymethylmethacrylate / PMMA) |
| Polycarbonate |
| Polystyrene |
| Titanium dioxide (TiO₂) |
Environmental Fate and Degradation Chemistry of Solvent Red 172
Environmental Presence and Distribution Mechanisms
The environmental presence of Solvent Red 172 is primarily linked to its industrial use in coloring plastics, polymers, oils, lubricants, waxes, and printing inks. epsilonpigments.com Due to its very low solubility in water and high solubility in organic solvents, its distribution in aquatic environments is governed by partitioning behavior. polarisorganics.comacs.org When released into water systems, this compound is expected to adsorb strongly onto suspended solids and organic matter in sediment, rather than remaining dissolved in the water column. nih.gov
The parent compound of this dye class, anthraquinone (B42736), is known to be released into the environment from industrial wastestreams, such as those from dye manufacturing plants. nih.gov Consequently, the presence of this compound is anticipated in environmental compartments near facilities that manufacture or use the dye. Its persistence is attributed to the stability of its fused aromatic ring structure, a characteristic of anthraquinone dyes. frontiersin.orgnih.gov
Chemical Degradation Pathways in Environmental Matrices
The chemical degradation of this compound, an anthraquinone dye, can occur through various abiotic processes, primarily photodegradation and chemical oxidation or reduction. These pathways are crucial in transforming the dye's complex structure in the environment.
Photodegradation is a significant pathway for the breakdown of anthraquinone dyes in the environment. The process involves the absorption of light, which can lead to the cleavage of the chemical structure.
Direct Photolysis: The fundamental anthraquinone structure can be degraded by sunlight in aqueous solutions. For instance, the parent compound, anthraquinone, has a very short direct photolysis half-life of approximately 9 minutes in water. nih.gov This suggests that the core structure of this compound is susceptible to breakdown upon exposure to sunlight.
Photocatalysis: The degradation can be significantly enhanced by photocatalysts, a process known as heterogeneous photocatalysis. watersa.net Studies on other anthraquinone dyes, such as Reactive Blue 19 and Acid Blue 129, have shown effective degradation under UV or solar light in the presence of semiconductor catalysts like titanium dioxide (TiO₂). watersa.netdeswater.com This process generates highly reactive hydroxyl radicals (•OH) that attack and break down the dye molecule. mdpi.com The degradation pathway for an anthraquinone dye, Acid Green 25, was initiated by the cleavage of the C-N bond and the incorporation of hydroxyl radicals. researchgate.net Atmospheric oxidation is also considered a potential fate process for solvent dyes if they are released into the atmosphere. researchgate.net
| Parameter | Effect on Degradation | Rationale |
| Light Intensity | Increased intensity generally increases degradation rate. | Higher light intensity leads to the generation of more photons, which in turn produce more reactive radical species for degradation. mdpi.com |
| Catalyst Concentration | Rate increases up to an optimal concentration, then may decrease. | An optimal amount of catalyst provides the maximum surface area for the reaction. Excess catalyst can increase turbidity, blocking light penetration. watersa.net |
| Initial Dye Concentration | Higher concentrations tend to decrease degradation efficiency. | At high concentrations, dye molecules can absorb the UV light, preventing it from reaching the catalyst surface. Also, more intermediate products can compete with the original dye for reactive sites. mdpi.com |
| pH of Solution | Affects the surface charge of the catalyst and the dye molecule. | The pH influences the adsorption of the dye onto the catalyst surface, which is often a critical step for efficient photocatalysis. iwaponline.com |
The data in this table is based on general findings for anthraquinone dyes and may be interactive.
Chemical oxidation and reduction reactions represent another major route for the transformation of this compound in the environment.
Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading anthraquinone dyes. Ozonation, for example, has been shown to rapidly decolorize and break down the anthraquinone structure of dyes like alizarin (B75676) and Reactive Blue 4. atlantis-press.comijesd.org The Fe(0)/air process, another AOP, rapidly degrades anthraquinone dyes by generating powerful oxidizing agents. This process has been shown to destroy the anthraquinone group and other aromatic parts of the dye molecule. nih.gov
Reduction: In anoxic environments, such as deep sediment layers, chemical reduction becomes a key degradation pathway. Anthraquinone dyes can be reduced to their water-soluble and often colorless leuco form. frontiersin.org Studies on other dyes in anoxic sediments have demonstrated that reduction can cleave the chromophore, leading to decolorization. wur.nl For anthraquinone dyes specifically, reduction mediated by zero-valent iron in the absence of air (an anoxic condition) has been shown to destroy the anthraquinone group. nih.gov
Photodegradation in Aquatic and Atmospheric Environments
Biotransformation and Microbial Degradation Mechanisms
Microorganisms, including various species of bacteria and fungi, play a significant role in the breakdown of persistent anthraquinone dyes. nih.govbiotechnologia-journal.org These biological processes are considered environmentally friendly and cost-effective alternatives to chemical treatments. biotechnologia-journal.org
The biodegradation of anthraquinone dyes involves enzymatic cleavage of the stable aromatic rings. nih.gov This process typically occurs in a series of steps, starting with the breakdown of the chromophore, leading to decolorization, followed by the degradation of the resulting aromatic intermediates. nih.govqut.edu.au
Bacterial Degradation: Various bacterial strains have been identified that can decolorize and degrade anthraquinone dyes. For instance, a strain of Pseudomonas aeruginosa was found to decolorize Reactive Blue 172. researchgate.net Aerobic bacterial granules have also proven effective in degrading and detoxifying Reactive Blue 4, another anthraquinone dye, tolerating high concentrations of the dye. nih.gov The degradation mechanism involves a reduction reaction catalyzed by reductases, which breaks down the conjugated bond system of the chromophore. nih.gov Subsequent aerobic degradation can mineralize the resulting intermediates into carbon dioxide and water. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, are highly effective at degrading anthraquinone dyes due to their non-specific extracellular enzyme systems. biotechnologia-journal.org Enzymes such as laccase and manganese peroxidase are capable of oxidizing the complex aromatic structure of these dyes. nih.gov For example, Aspergillus sp. has been shown to efficiently decolorize and degrade various anthraquinone dyes, cleaving the anthraquinone chromophoric group. nih.gov
The degradation pathway often results in the formation of smaller, less complex molecules. In the degradation of one anthraquinone dye by Pseudomonas aeruginosa, identified mechanisms included piperazine (B1678402) cleavage and loss of the chromophore. qut.edu.au For another dye, degradation by Providencia rettgeri resulted in metabolites like 4-(ethenylsulfonyl) aniline (B41778) and 1-amino-1-(4-aminophenyl) propan-2-one. researchgate.net
| Microorganism | Target Dye | Key Findings | Reference(s) |
| Pseudomonas aeruginosa NBAR12 | Reactive Blue 172 | Capable of decolorizing the dye, with efficiency dependent on glucose and yeast extract supplementation. | researchgate.net |
| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | Achieved 93.3% decolorization in 120 hours; degradation involved cleavage of the anthraquinone chromophore. | nih.gov |
| Providencia rettgeri HSL1 | Reactive Blue 172 | Complete decolorization within 20 hours; degradation metabolites identified via GC-MS. | researchgate.netmdpi.com |
| Aerobic Bacterial Granules | Reactive Blue 4 | Effective decolorization and detoxification at high dye concentrations (up to 1000 mg/L). | nih.gov |
| Trametes hirsuta D7 (Fungus) | Various Anthraquinone Dyes | Effective biotransformation and detoxification of dyes, with degradation pathways proposed based on metabolite identification. | researchgate.net |
The data in this table is based on published research and may be interactive.
Analytical Methodologies for Environmental Detection and Quantification
The detection and quantification of this compound and its degradation products in complex environmental matrices like water, soil, and sediment require sophisticated analytical techniques. These methods must be sensitive enough to detect trace amounts and specific enough to distinguish the target compound from matrix interferences. scielo.org.za
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of non-volatile and polar compounds like many dyes and their metabolites. epa.gov LC separates the components of a mixture, which are then detected and identified by the mass spectrometer. LC-MS has been successfully used to identify intermediate products from the photocatalytic degradation of anthraquinone dyes. watersa.netwhiterose.ac.uk Thermospray (TS) LC-MS has been specifically applied to analyze anthraquinone dyes in wastewater and soil, with detection limits in the parts-per-billion (ppb) range. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile organic compounds. doria.fi For dye analysis, it is often used to identify smaller, more volatile degradation products. A derivatization step may be required to increase the volatility of some analytes. GC-MS has been instrumental in identifying the metabolites formed during the microbial degradation of anthraquinone dyes, providing crucial information for elucidating degradation pathways. mdpi.comnih.govresearchgate.net For example, it was used to identify intermediates like N,N-dimethylbenzene-1,4-diamine from the reduction of an azo dye and various phthalates and aromatic compounds from the degradation of an anthraquinone dye. mdpi.comnih.gov
| Technique | Principle | Application for this compound | Strengths |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Analysis of the parent dye and its non-volatile degradation products in water and soil extracts. epa.gov | High sensitivity and specificity; suitable for a wide range of polarities and molecular weights. epa.gov |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Identification of volatile and semi-volatile metabolites resulting from chemical or biological degradation. nih.govresearchgate.net | Excellent separation efficiency for complex mixtures; provides structural information for identification. doria.fi |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample's chemical bonds. | Used to confirm the disappearance of functional groups (e.g., anthraquinone structure) during degradation. nih.gov | Provides information on the chemical functional groups present in a sample. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light. | Monitors the decolorization process by measuring the change in absorbance at the dye's maximum wavelength. nih.gov | Simple, rapid, and cost-effective for monitoring color removal. |
This table provides a summary of analytical methods and may be interactive.
Future Research Directions and Emerging Trends
Development of Novel Analogues with Tailored Properties
A significant area of future research lies in the synthesis of novel analogues of Solvent Red 172. The goal is to create new molecules that retain the core chromophore of the parent dye but possess modified properties tailored for specific high-performance applications. This can be achieved by introducing different functional groups to the anthraquinone (B42736) structure.
Researchers are exploring the development of analogues with:
Enhanced Thermal Stability: For applications in high-temperature plastics and polymers.
Improved Light Fastness: To prolong the vibrancy of the color in products exposed to sunlight.
Modified Solubility: To make the dye compatible with a wider range of solvents and polymer matrices.
The development of such analogues often involves multi-step synthetic procedures, including reactions like Ullmann condensation and the introduction of various amine groups. rsc.org These efforts have led to the creation of a number of optimized analogues with significantly improved physicochemical and biological characteristics. mdpi.com
Integration into Advanced Smart Materials
The unique photophysical properties of anthraquinone dyes like this compound make them promising candidates for integration into advanced "smart" materials. These are materials designed to respond to external stimuli such as light, heat, or an electric field.
Future research in this area could focus on:
Photoresponsive Polymers: Incorporating this compound into polymer chains could yield materials that change color or other properties when exposed to specific wavelengths of light.
Fluorescent Sensors: The inherent fluorescence of some anthraquinone derivatives could be harnessed to create sensors for detecting specific chemicals or changes in the local environment. Fluorescent pigments are essentially solutions of organic fluorescent dyes within clear, colorless polymeric resins. google.com
Liquid Crystal Displays: The dichroism of some dye molecules makes them suitable for use in guest-host liquid crystal displays.
Green Chemistry Innovations in Synthesis and Application
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis and application of dyes are no exception. nih.gov Future research will likely focus on developing more environmentally friendly methods for producing and using this compound. nih.gov
Key areas of innovation include:
Safer Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water-based systems. nih.gov Solvents are a primary source of pollution in many chemical processes. nih.gov
Catalytic Processes: The use of catalysts can lead to more efficient reactions with higher atom economy and reduced waste. nih.gov
Solvent-Free Synthesis: "Dry media" techniques, where reagents react directly or are supported on mineral bases like alumina (B75360) or silica (B1680970), offer a significant reduction in solvent waste. nih.gov
Biodegradable Alternatives: Research into biodegradable solvents is a key area of green chemistry. nih.gov
The manufacturing process of this compound involves the condensation of 1-Chloro-4-hydroxyanthracene-9,10-dione and 2,6-Dibromo-4-methylbenzenamine. worlddyevariety.com Innovations in these synthetic routes to reduce hazardous intermediates and byproducts are a critical area of ongoing research.
Advanced Modeling and Simulation for Predictive Performance
Computational chemistry and molecular modeling are powerful tools for accelerating the development of new materials. acs.org Advanced modeling and simulation techniques can be used to predict the properties and performance of this compound and its analogues, saving significant time and resources in the laboratory.
Future research in this area will likely involve:
Quantum Chemical Calculations: To understand the electronic structure of the dye molecule and predict its color and spectral properties.
Molecular Dynamics Simulations: To simulate the behavior of the dye in different solvent and polymer environments, providing insights into its solubility and compatibility. plos.org These simulations can help predict how the dye will interact with other molecules in a complex system.
Quantitative Structure-Property Relationship (QSPR) Studies: To develop models that correlate the molecular structure of the dye with its macroscopic properties, such as melting point, solubility, and fastness.
By leveraging these computational tools, researchers can more efficiently design and screen new dye candidates with desired performance characteristics. researchgate.netscribd.com
Q & A
Q. What are the critical considerations when designing synthetic routes for Solvent Red 172?
this compound is synthesized via two primary routes:
- Route 1 : Reaction of mercury nitrite with formaldehyde to form intermediates, followed by decarboxylation, acylation, and coupling .
- Route 2 : Condensation of 1-Chloro-4-hydroxyanthracene-9,10-dione with 2,6-Dibromo-4-methylbenzenamine . Researchers must prioritize purity control by monitoring intermediates via HPLC or TLC and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Post-synthesis, recrystallization in alcohols or ketones is recommended to enhance crystallinity .
Q. How can researchers assess the solubility and solvent compatibility of this compound for experimental applications?
this compound is soluble in alcohols, ethers, and ketones but insoluble in water . To evaluate compatibility:
- Conduct solubility tests using a gradient of solvent polarities (e.g., ethanol, acetone, toluene).
- Measure absorbance spectra in different solvents to detect shifts in λmax, indicating solvent-dye interactions .
- Test thermal stability (up to 310°C) in polymer matrices to ensure no degradation during application .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- Elemental Analysis : Verify molecular formula (C21H13Br2NO3) and Br content .
- FTIR : Confirm functional groups (e.g., anthraquinone carbonyl stretches at ~1670 cm<sup>-1</sup>) .
- NMR : Resolve aromatic proton environments to validate substitution patterns .
- XRD : Assess crystallinity, which impacts color intensity in applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in heat resistance (e.g., ISO 310°C vs. vendor-reported 287°C ) may arise from differing test protocols. To address this:
Q. What methodologies optimize this compound’s dispersion in polymer matrices without aggregation?
Aggregation reduces color uniformity. Strategies include:
- Surface Modification : Graft polar groups (e.g., sulfonate) to enhance compatibility with polar polymers .
- Melt-Blending Optimization : Use twin-screw extrusion at 10–20% dye loading, monitoring torque to prevent phase separation .
- SEM/EDS Mapping : Visualize dye distribution and detect Br signals to confirm homogeneity .
Q. How can computational modeling predict this compound’s photostability under UV exposure?
Density functional theory (DFT) can simulate:
Q. What experimental designs address batch-to-batch variability in this compound synthesis?
Variability often stems from incomplete coupling reactions or residual solvents. Mitigation approaches:
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify critical factors .
- QC Metrics : Enforce thresholds for volatile residues (<0.1% via GC-MS) and chromaticity (ΔE < 1.0 vs. standard) .
- Statistical Process Control (SPC) : Monitor intermediate purity using control charts .
Data Analysis and Reproducibility
Q. How should researchers statistically validate this compound’s performance in novel applications (e.g., solar cells)?
- Perform triplicate experiments with ANOVA to assess significance (p < 0.05) of dye concentration on efficiency .
- Report confidence intervals for key parameters (e.g., molar extinction coefficient ±5%) .
- Deposit raw datasets in repositories (e.g., Zenodo) with metadata on instrumentation .
Q. What protocols ensure reproducibility in this compound’s spectroscopic characterization?
- Calibrate instruments using NIST-traceable standards.
- Document solvent purity (e.g., HPLC-grade) and pathlength corrections in UV-Vis measurements .
- Share detailed spectra (peak assignments, baselines) in supplementary materials .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
